5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile
Description
5-Methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile (CAS No. 343372-91-8) is a thiazole derivative with the molecular formula C₁₄H₁₂N₂OS₂ and a molecular weight of 288.38 g/mol . Its structure consists of a thiazole ring substituted with a methyl group at position 5, a carbonitrile group at position 4, and a sulfanyl-linked 2-(4-methylphenyl)-2-oxoethyl moiety at position 2. This compound’s synthesis likely involves thiophene or furan precursors, as analogous methods include Gewald reactions for thiazole formation and malononitrile-based cyclization strategies .
Properties
IUPAC Name |
5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-9-3-5-11(6-4-9)13(17)8-18-14-12(7-15)10(2)19-16-14/h3-6H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJRTNMYYNTHKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NSC(=C2C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile typically involves the reaction of 2-(4-methylphenyl)-2-oxoethyl bromide with 5-methyl-1,2-thiazole-4-carbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine, iodine, or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including 5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
-
Case Studies :
- A study by Evren et al. (2019) synthesized several thiazole derivatives and tested their efficacy against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. One derivative exhibited an IC50 value of 23.30 ± 0.35 µM, indicating promising anticancer activity .
- Another investigation reported the synthesis of thiazole-pyridine hybrids that showed better anti-breast cancer efficacy (IC50 of 5.71 μM) compared to standard drugs like 5-fluorouracil .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. The compound may possess similar properties based on structural analogies observed in other thiazole compounds.
- Antitubercular Activity :
Synthetic Methodologies
The synthesis of 5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile typically involves multi-step reactions starting from simpler thiazole precursors.
- General Synthetic Route :
- The synthesis begins with the formation of a thiazole ring through cyclization reactions involving appropriate thioketones and α-halo carbonyl compounds.
- Subsequent steps involve functional group modifications to introduce the methyl and sulfanyl groups, ultimately yielding the target compound.
Material Science Applications
The unique properties of thiazole derivatives make them suitable candidates for various applications in material science, particularly in developing organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of 5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The thiazole ring can interact with various biological molecules, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
5-{2-[(2,4-Difluorophenyl)amino]vinyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
- Molecular Formula : C₁₃H₁₀F₂N₄S₂
- Key Features: Substituents: A vinylamino group linked to a 2,4-difluorophenyl ring replaces the oxoethyl-sulfanyl group of the target compound. Electronic Effects: The difluorophenyl group enhances electron-withdrawing properties, while the methylsulfanyl group at position 3 provides moderate electron donation .
- Synthesis: Likely involves condensation of fluorinated anilines with thiazole precursors, differing from the malononitrile-based routes used for the target compound .
2-Amino-5-phenylfuran-3-carbonitriles
- Example: 2-Amino-5-(4-methoxyphenyl)furan-3-carbonitrile
- Molecular Formula : C₁₂H₁₀N₂O₂
- Key Features :
- Core Structure : Furan replaces thiazole, altering aromaticity and reactivity.
- Substituents : A methoxyphenyl group and carbonitrile mimic the target compound’s aromatic and electron-withdrawing motifs.
- Synthesis: Relies on malononitrile intermediates and phenacyl bromide cyclization, a strategy adaptable to thiazole systems .
Aryl-Substituted Oxoethyl Derivatives
2-(4-Methylphenyl)-2-oxoethyl 3-Bromobenzoate
- Molecular Formula : C₁₆H₁₃BrO₃
- Key Features :
2-(2,4-Dichlorophenyl)-2-oxoethyl 4-Methoxybenzoate
- Molecular Formula : C₁₆H₁₂Cl₂O₄
- Key Features :
- Substituents : Dichlorophenyl and methoxy groups create a polar, lipophilic balance distinct from the methylphenyl group in the target compound.
- Applications : Such dichlorophenyl derivatives are common in agrochemicals, suggesting possible pesticidal applications for structurally related thiazoles .
Comparison Table
Biological Activity
5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile (CAS No. 343372-91-8) is a heterocyclic compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties.
Chemical Structure and Properties
The compound features a thiazole ring, a sulfanyl group, and a carbonitrile moiety, contributing to its potential biological activities. The molecular formula is C14H12N2OS, and its IUPAC name is 5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile.
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile demonstrate activity against various bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 3.92–4.01 mM | |
| Aspergillus niger | 4.01–4.23 mM | |
| Micrococcus luteus | 1.95–3.91 µg/mL | |
| Streptococcus spp. | 7.81–15.62 µg/mL |
These findings suggest that the thiazole ring enhances the compound's interaction with microbial targets, potentially disrupting their cellular functions.
2. Anticancer Activity
The compound has been investigated for its anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines.
The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl ring can enhance cytotoxicity, particularly through electron-donating or withdrawing groups that influence lipophilicity and binding affinity to target proteins.
3. Enzymatic Inhibition
5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile may also exhibit inhibitory effects on various enzymes critical for cellular metabolism and proliferation. The compound's mechanism of action likely involves binding to active sites of these enzymes, thus disrupting their normal function.
Case Studies
In one notable study, Evren et al. (2019) synthesized novel thiazole derivatives and tested them against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results revealed that certain derivatives exhibited strong selectivity and significant anticancer activity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
